molecular formula C21H28N4O2S2 B10904518 N'~1~,N'~7~-bis[(1E)-1-(5-methylthiophen-2-yl)ethylidene]heptanedihydrazide

N'~1~,N'~7~-bis[(1E)-1-(5-methylthiophen-2-yl)ethylidene]heptanedihydrazide

Cat. No.: B10904518
M. Wt: 432.6 g/mol
InChI Key: JDIRAMAGRDQTLC-LKNRODPVSA-N
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Description

N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE is a complex organic compound with the molecular formula C21H28N4O2S2 It is characterized by the presence of two thienyl groups and a heptanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE typically involves the condensation of heptanedihydrazide with 5-methyl-2-thiophene carboxaldehyde under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE exerts its effects is not well understood. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(thiophene-2-carboxaldehyde)hydrazine: Similar structure but lacks the heptane backbone.

    N,N’-Bis(5-methyl-2-thiophenecarboxaldehyde)hydrazine: Similar structure but with different substituents on the thiophene rings.

Uniqueness

N’~1~,N’~7~-BIS[(E)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]HEPTANEDIHYDRAZIDE is unique due to its heptanedihydrazide backbone and the presence of two 5-methyl-2-thienyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further study .

Properties

Molecular Formula

C21H28N4O2S2

Molecular Weight

432.6 g/mol

IUPAC Name

N,N'-bis[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]heptanediamide

InChI

InChI=1S/C21H28N4O2S2/c1-14-10-12-18(28-14)16(3)22-24-20(26)8-6-5-7-9-21(27)25-23-17(4)19-13-11-15(2)29-19/h10-13H,5-9H2,1-4H3,(H,24,26)(H,25,27)/b22-16+,23-17+

InChI Key

JDIRAMAGRDQTLC-LKNRODPVSA-N

Isomeric SMILES

CC1=CC=C(S1)/C(=N/NC(=O)CCCCCC(=O)N/N=C(/C2=CC=C(S2)C)\C)/C

Canonical SMILES

CC1=CC=C(S1)C(=NNC(=O)CCCCCC(=O)NN=C(C)C2=CC=C(S2)C)C

Origin of Product

United States

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